Ac4GalNAlk, or N-(4-pentynoyl)-galactosamine tetraacylated, is an innovative chemical compound primarily utilized in glycobiology research. It is a modified form of N-acetylgalactosamine, distinguished by the presence of an alkyne functional group, which facilitates various bioorthogonal reactions. This compound plays a crucial role in the study of glycosylation processes and the labeling of glycoproteins in living cells.
Ac4GalNAlk is synthesized through chemical modification of monosaccharides, specifically N-acetylgalactosamine. Its classification falls under the category of unnatural monosaccharide analogs, which are essential in metabolic engineering and chemical biology. The compound's unique structure allows it to participate in specific chemical reactions that are not possible with native sugars, making it a valuable tool for researchers studying glycoconjugates and glycoprotein interactions .
The synthesis of Ac4GalNAlk involves several methods, primarily focusing on the modification of N-acetylgalactosamine. One common approach includes:
Ac4GalNAlk has the molecular formula C19H25NO10 and a molecular weight of 427.40 g/mol. Its structure features:
Ac4GalNAlk participates in several significant chemical reactions:
The primary reagents involved in reactions with Ac4GalNAlk include Cu(I) catalysts for CuAAC reactions. These reactions are typically conducted under mild conditions (neutral pH and moderate temperatures) to maintain the stability of the compound .
The mechanism by which Ac4GalNAlk operates involves its metabolic activation within cells:
Ac4GalNAlk has several scientific applications:
Metabolic Oligosaccharide Engineering (MOE) represents a transformative chemical biology strategy for investigating cellular glycosylation. This technique exploits endogenous biosynthetic pathways to incorporate non-natural monosaccharides—bearing bioorthogonal functional groups (e.g., azides, alkynes)—into glycoproteins and glycolipids. Once integrated, these chemically tagged glycans enable selective visualization, isolation, and characterization via bioorthogonal reactions like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [8] [10]. MOE has elucidated critical roles of glycosylation in development, cancer metastasis, and immune regulation, overcoming historical limitations of genetic and biochemical methods in probing dynamic glycan functions [8]. The technique’s versatility extends to diverse monosaccharide scaffolds, including N-acetylgalactosamine (GalNAc), N-acetylglucosamine (GlcNAc), fucose, and sialic acid, enabling cell-type-specific glycan profiling [8] [10].
Alkyne-bearing MOE probes emerged as pivotal tools addressing limitations of early azide-centric reporters. While azido sugars (e.g., Ac₄ManNAz) enabled foundational studies, they exhibited:
Alkyne tags (e.g., in Ac₄GalNAlk) offered distinct advantages:
Table 1: Key MOE Reporters and Their Properties
Compound | Bioorthogonal Tag | Primary Glycan Target | Metabolic Specificity |
---|---|---|---|
Ac₄ManNAz | Azide | Sialic acid | Moderate |
Ac₄GalNAz | Azide | O-GalNAc (mucin-type) | High |
Ac₄GalNAlk | Alkyne | O-GalNAc | Enhanced with mut-AGX1 |
Ac₄GlcNAlk | Alkyne | O-GlcNAc/N-linked | Variable |
1,6-Pr₂ManNAl | Alkyne | Sialic acid | High |
Ac₄GalNAlk (2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-galactopyranose-1,3,4,6-tetraacetate; CAS 1810852-60-8) exemplifies strategic innovation in MOE probe design. Structurally, it incorporates:
Initial studies revealed Ac₄GalNAlk’s weak metabolic incorporation due to bottlenecks in salvage pathway activation. The rate-limiting step involved inefficient conversion to UDP-GalNAlk by wild-type pyrophosphorylase AGX1 [9]. This limitation spurred protein engineering approaches, including an F383G/A mutant AGX1 (mut-AGX1), which dramatically enhanced UDP-GalNAlk biosynthesis by accommodating the alkyne-modified substrate [2] [9]. Consequently, Ac₄GalNAlk evolved from a low-efficiency probe to a high-performance tool for glycoproteomics, illustrating how mechanistic understanding of metabolic flux enables rational optimization of MOE reagents.
Table 2: Glycoprotein Labeling Characteristics of Ac4GalNAlk vs. Azide Analogs
Parameter | Ac₄GalNAlk (+ mut-AGX1) | Ac₄GalNAz | Biological Implication |
---|---|---|---|
Labeling Efficiency | Up to 100-fold increase | Moderate | Enables detection of low-abundance glycoproteins |
GT Substrate Range | Distinct from azide analogs | Broad | Reveals GT isoform-specific substrate preferences |
Epimerization by GALE | Converted to UDP-GlcNAlk | Minimal | Diversifies labeling to N-linked glycans |
Cellular Background | Low | Higher | Improves signal-to-noise in imaging/proteomics |
Critical research demonstrated that Ac₄GalNAlk-derived UDP-GalNAlk is utilized by key polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), particularly isoforms T7 and T10, which prime O-glycosylation. Strikingly, its labeling profile diverges from azide-bearing analogs (e.g., Ac₄GalNAz), suggesting complementary biological applications:
"A comparison with known azide-tagged MOE reagents reveals major differences in glycoprotein labeling, substantially expanding the toolbox of chemical glycobiology" [9].
This specificity enables researchers to dissect glycosylation dynamics across discrete enzymatic subsets, positioning Ac₄GalNAlk as a paradigm for next-generation probe development in post-translational modification analysis.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2